molecular formula C5H7BrO2 B3112865 3-Bromocyclobutane-1-carboxylic acid CAS No. 1931900-04-7

3-Bromocyclobutane-1-carboxylic acid

Cat. No. B3112865
CAS RN: 1931900-04-7
M. Wt: 179.01 g/mol
InChI Key: AZXXMCROALAIRS-UHFFFAOYSA-N
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Description

3-Bromocyclobutane-1-carboxylic acid is a cyclic organic compound . It is a powder in physical form and has a molecular weight of 179.01 . It is also known by its CAS Number: 1378752-12-5 .


Synthesis Analysis

The synthesis of 3-Bromocyclobutane-1-carboxylic acid involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide . This reaction affords an ester-substituted BCB . Another method involves the reaction of bromocyclobutane and cyclobutenone . The reaction undergoes a substitution reaction, replacing the hydrogen atom with a bromine atom .


Molecular Structure Analysis

The molecular structure of 3-Bromocyclobutane-1-carboxylic acid is characterized by a carboxyl functional group, CO2H, attached to a cyclobutane ring, which also carries a bromine atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

3-Bromocyclobutane-1-carboxylic acid, like other cyclobutanes, has been studied for its unique chemistry and potential as bioisosteres . It has been used in “strain-release” transformations, and the olefinic character of the bridgehead bond enables it to be elaborated into various other ring systems .


Physical And Chemical Properties Analysis

3-Bromocyclobutane-1-carboxylic acid is a powder at room temperature . It has a molecular weight of 179.01 .

Scientific Research Applications

PET Imaging and Tumor Delineation

[F-18] labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), synthesized from 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide, is a novel tumor-avid amino acid used for positron emission tomography (PET) to delineate tumors. Its high specific activity and efficient preparation process, involving nucleophilic displacement, make it a promising tracer for tumor imaging (Shoup & Goodman, 1999).

Reaction Pathways and Chemical Transformations

Studies have explored the reaction pathways and transformations of related compounds under various conditions. For instance, 3-(1,3-dioxobutan-1-yl)-3H-chromen-2-one reacts with bromine differently based on the medium, leading to carbocyclization or enolization and subsequent bromination, demonstrating the versatility of these compounds in chemical reactions (Grigoryeva, Burov, & Fedotova, 2010).

Synthesis of Amino Acids and Derivatives

The synthesis of α-amino cyclobutane carboxylic acids, which are precursors to diacids via carbonylation α to the sulfone and reduction, demonstrates the potential of these compounds in creating complex molecular structures. These molecules find applications in various fields, including pharmacology and material science (Gaoni, 1988).

Stereochemistry and Molecular Behavior

Understanding the stereochemistry and molecular behavior of these compounds, such as the restricted rotation of the carbonyl and isopropoxy groups in trans isomers of dibromocyclobutane derivatives, provides insights into their physical and chemical properties, which is crucial for their application in complex chemical syntheses (Kikkawa, Nomura, & Hosoya, 1972).

Safety and Hazards

3-Bromocyclobutane-1-carboxylic acid is classified as dangerous . It has hazard statements H315, H318, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as bicyclobutanes, can function as covalent warheads for bioconjugation . This suggests that 3-Bromocyclobutane-1-carboxylic acid may interact with a variety of biological targets, depending on the specific context of its use.

Mode of Action

The mode of action of 3-Bromocyclobutane-1-carboxylic acid is likely to involve its interaction with its targets through a mechanism similar to the SN2 reaction . In this type of reaction, the incoming nucleophile (in this case, the 3-Bromocyclobutane-1-carboxylic acid) reacts with the substrate from a direction opposite the group that is displaced . This results in an inversion of the stereochemical configuration .

Biochemical Pathways

Given its potential as a covalent warhead for bioconjugation , it’s plausible that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.

Result of Action

Given its potential as a covalent warhead for bioconjugation , it’s likely that its effects would depend on the specific biological targets it interacts with.

properties

IUPAC Name

3-bromocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXXMCROALAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclobutane-1-carboxylic acid

CAS RN

1378752-12-5, 2309467-86-3
Record name 3-bromocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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